2-(1-Boc-3-piperidinylidene)acetonitrile
CAS No.:
Cat. No.: VC13779937
Molecular Formula: C12H18N2O2
Molecular Weight: 222.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H18N2O2 |
|---|---|
| Molecular Weight | 222.28 g/mol |
| IUPAC Name | tert-butyl (3Z)-3-(cyanomethylidene)piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C12H18N2O2/c1-12(2,3)16-11(15)14-8-4-5-10(9-14)6-7-13/h6H,4-5,8-9H2,1-3H3/b10-6- |
| Standard InChI Key | SNIXSVYUUCIRRS-POHAHGRESA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1CCC/C(=C/C#N)/C1 |
| SMILES | CC(C)(C)OC(=O)N1CCCC(=CC#N)C1 |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC(=CC#N)C1 |
Introduction
2-(1-Boc-3-piperidinylidene)acetonitrile is a complex organic compound featuring a piperidine ring, which is a six-membered nitrogen-containing heterocycle. The "Boc" designation refers to the tert-butyloxycarbonyl protecting group, commonly used in organic synthesis to protect amines. This compound is classified under nitriles due to the presence of the acetonitrile group, which contains a carbon-nitrogen triple bond.
Biological Activities and Applications
This compound is primarily utilized as an intermediate in the synthesis of complex organic molecules and pharmaceuticals. It has been investigated for its potential bioactive properties in various biological assays. The mechanism of action involves interactions with biological targets, such as receptors or enzymes, where it may modulate their activity. The unique cyanomethylidene substituent is believed to enhance binding affinity and specificity, impacting its biological effects.
Research Findings and Data
While specific data tables for 2-(1-Boc-3-piperidinylidene)acetonitrile are not readily available in the literature, its applications in medicinal chemistry are promising. The compound's potential in drug development is highlighted by its role as a versatile intermediate in synthesizing complex molecules with diverse biological activities.
| Property | Description |
|---|---|
| Molecular Formula | Not specified in available sources |
| CAS No. | 50773-41-6 |
| Chemical Class | Piperidine derivatives, Nitriles |
| Synthesis | Involves reactions with tert-butyl chloroformate and cyanomethylidene reagents |
| Biological Activity | Potential bioactive properties, interactions with biological targets |
Future Directions
Research continues into optimizing the synthesis and exploring new applications of 2-(1-Boc-3-piperidinylidene)acetonitrile within medicinal chemistry. Its versatility as an intermediate makes it a valuable compound for further investigation in drug development.
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